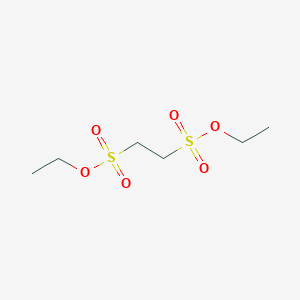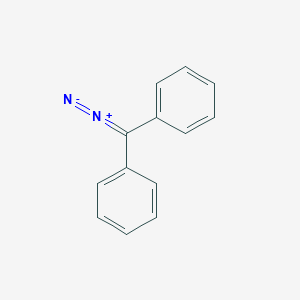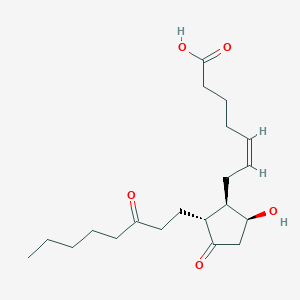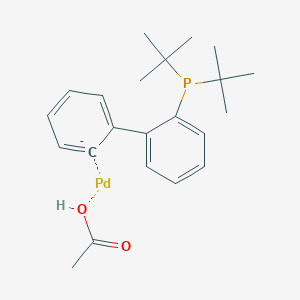![molecular formula C9H14O5 B031209 (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 22596-25-4](/img/structure/B31209.png)
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one, also known as MDPO, is a synthetic compound that has been studied for its potential applications in various scientific fields. MDPO has a unique chemical structure that makes it an interesting molecule to study. In
作用機序
The mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is not fully understood. However, it has been suggested that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one may exert its effects through the modulation of oxidative stress and inflammation. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
生化学的および生理学的効果
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect cells from oxidative stress-induced damage and inhibit the proliferation of cancer cells. In vivo studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect against ischemia/reperfusion injury, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one. One area of research could focus on the development of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one analogs with improved solubility and bioavailability. Another area of research could focus on investigating the potential use of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one and its potential use as a probe in biological systems.
合成法
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be synthesized through a multi-step process starting from 2,3-dimethyl-1,4-benzoquinone. The first step involves the conversion of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-1,4-benzoquinol. This is followed by the reaction of 2,3-dimethyl-1,4-benzoquinol with methanol and acetic anhydride to form the intermediate compound, (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran. The final step involves the conversion of (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran to (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one through a reaction with oxalyl chloride and triethylamine.
科学的研究の応用
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has also been studied for its potential use as a probe in biological systems.
特性
CAS番号 |
22596-25-4 |
|---|---|
製品名 |
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
分子式 |
C9H14O5 |
分子量 |
202.2 g/mol |
IUPAC名 |
(3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1 |
InChIキー |
VUNSMQXGBMXONE-FXQIFTODSA-N |
異性体SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C |
SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
正規SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
同義語 |
4H-1,3-Dioxolo[4,5-c]pyran, β-L-erythro-pentopyranosid-4-ulose Deriv; β-2,3-O-Isopropylidene-L-erythro-pentopyranosid-4-ulose; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)
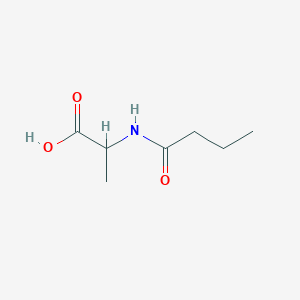
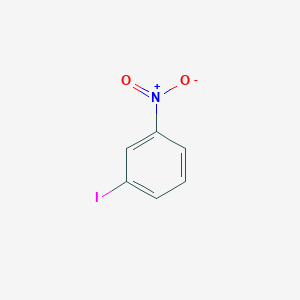
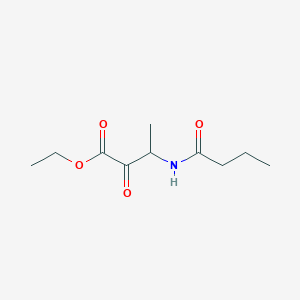
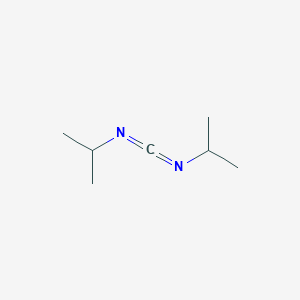
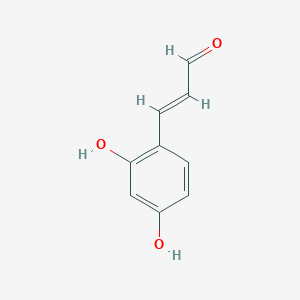
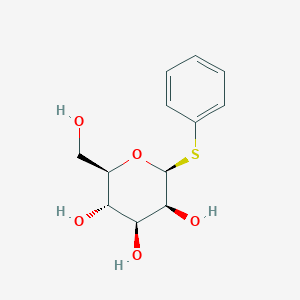
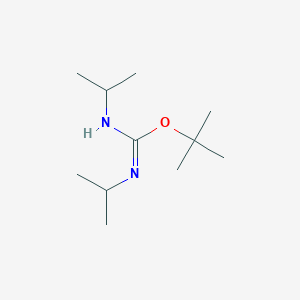
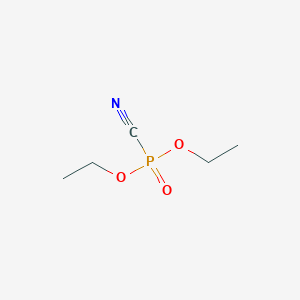
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
